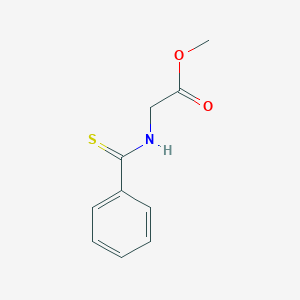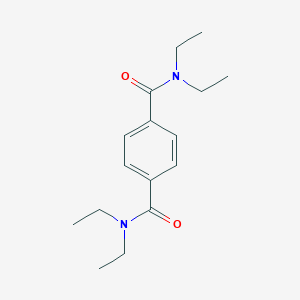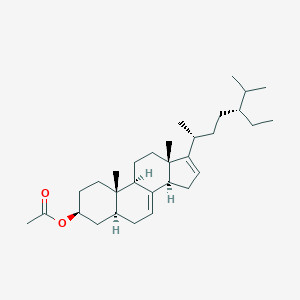
2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaldehyde, 3-hydroxy-8-isopropyl-5-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a versatile building block for the synthesis of various organic compounds. This compound is commonly referred to as 'NHIM' and has been used in the development of several drugs and pharmaceuticals due to its unique chemical properties. In
Applications De Recherche Scientifique
Fluorescent Chemosensors for Metal Ion Detection
2-Naphthaldehyde derivatives are utilized in the design and synthesis of fluorescent chemosensors. For instance, a 2-hydroxy-1-naphthaldehyde-based chemosensor was developed for selective detection of aluminium ions. This sensor can detect Al3+ ions in various solvents, and its detection limit reaches 10−9 M, indicating high sensitivity and potential applications in environmental monitoring and analytical chemistry (Sun et al., 2018).
Metal Complexes and Nanoparticle Synthesis
2-Hydroxy-1-naphthaldehyde plays a significant role as a ligand in the synthesis of Schiff base molecules, which are crucial in forming complexes with metal ions. These complexes have diverse applications in catalysis, materials synthesis, and photochemistry. Additionally, they contribute to the synthesis of metal oxide nanoparticles like ZnO and CdO, widely used in various industries, including electronics and pharmaceuticals (Xaba, Moloto & Moloto, 2016).
Intramolecular Hydrogen Bond Studies
Research on Schiff bases derived from 2-hydroxy-1-naphthaldehyde involves studying the tautomeric equilibrium and intramolecular hydrogen bonds, which are crucial in understanding chemical structures and reactivity. These studies have implications in designing more efficient molecules for various chemical applications (Schilf, Kamieński & Dziembowska, 2002).
Supramolecular Chemistry and Molecular Recognition
2-Hydroxy-1-naphthaldehyde is an important building block in supramolecular chemistry for developing sensors. Its functional groups facilitate the creation of sensors for various cations and anions, making it useful in environmental monitoring and analytical chemistry (Das & Goswami, 2017).
Antiprotozoal and Cytotoxic Properties
Certain naphthalene derivatives from Diospyros assimilis, including 2-naphthaldehyes, have shown antiprotozoal activity and cytotoxicity towards certain cell lines. These findings are valuable in medicinal chemistry for developing new therapeutics (Ganapaty et al., 2006).
Analytical Chemistry
2-Hydroxy-1-naphthaldehyde has been employed as a derivatizing agent in chromatographic methods for amino acid detection. This demonstrates its utility in analytical procedures, particularly in pharmaceutical analysis (El-Brashy & Al-Ghannam, 1997).
Propriétés
Numéro CAS |
18478-73-4 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-hydroxy-5-methyl-8-propan-2-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H16O2/c1-9(2)12-5-4-10(3)13-7-15(17)11(8-16)6-14(12)13/h4-9,17H,1-3H3 |
Clé InChI |
CHHSYJHKOZHOAY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
SMILES canonique |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
Autres numéros CAS |
18478-73-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



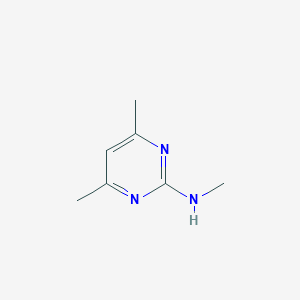
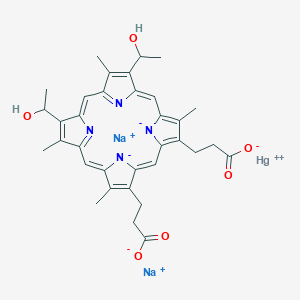
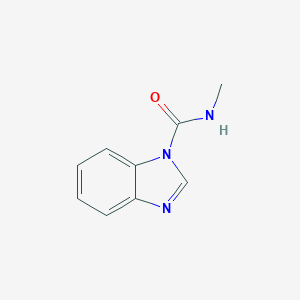
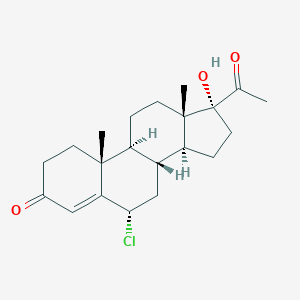
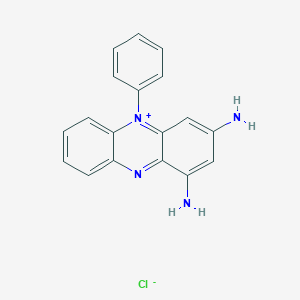


![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
